molecular formula C17H20N8OS B2833218 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1226442-12-1

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2833218
CAS No.: 1226442-12-1
M. Wt: 384.46
InChI Key: HRSKVODISKQMJY-UHFFFAOYSA-N
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Description

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of pyrazole, pyridazine, piperazine, and thiadiazole rings within its structure suggests a wide range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. One common approach is:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring. This step often involves cyclization reactions using hydrazine derivatives and suitable aldehydes or ketones.

    Piperazine Ring Introduction: The pyridazine intermediate is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Thiadiazole Ring Formation: Finally, the thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, leading to the formation of oxides or sulfoxides.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its diverse biological activities.

    Therapeutic Agents: Investigated for anti-inflammatory, anticancer, and antiviral properties.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Complexity: The combination of multiple heterocyclic rings in a single molecule is relatively unique.

    Biological Activity: The specific arrangement of functional groups and rings can lead to unique interactions with biological targets, offering potential advantages over simpler compounds.

This compound’s diverse structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-11-10-12(2)25(21-11)15-5-4-14(19-20-15)23-6-8-24(9-7-23)17(26)16-13(3)18-22-27-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSKVODISKQMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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